Chlorophyll d

描述

Historical Context of Chlorophyll (B73375) d Discovery and Subsequent Re-evaluation

The story of Chlorophyll d (Chl d) begins in 1943, when Harold Strain and Winston Manning first reported its presence as a minor pigment in various species of red macroalgae. frontiersin.org They isolated a green pigment with an absorption maximum shifted to a longer wavelength compared to Chlorophyll a (Chl a), suggesting a new form of chlorophyll. nasa.gov

However, for more than five decades, the legitimacy of Chl d as a naturally occurring pigment remained contentious. frontiersin.org A prevailing hypothesis suggested that Chl d was merely an artifact produced during the extraction process, specifically an oxidation derivative of the universally present Chl a. frontiersin.orgwikipedia.org This skepticism was fueled by studies showing that oxidizing Chl a could yield a compound with an absorption spectrum identical to the one reported for Chl d. frontiersin.org The chemical structure proposed for Chl d was, in fact, based on a comparison with a synthetically prepared oxidation product of Chl a, 2-desvinyl-2-formyl chlorophyll a. frontiersin.org

The long-standing debate was conclusively settled in 1996 with the discovery of a novel oxygenic prokaryote, Acaryochloris marina. frontiersin.orgnasa.gov Researchers led by H. Miyashita found that this cyanobacterium contained Chl d not as a minor accessory pigment, but as its major photosynthetic pigment, constituting over 90% of its total chlorophyll content. nih.govasm.orgasm.orgpnas.org This unambiguous identification in a living organism confirmed that Chl d was a natural, functional chlorophyll, resolving the puzzle that had persisted for over half a century. nih.gov Subsequent research, including the isolation of a Chl d-containing cyanobacterium from the original 1943 discovery site at Moss Beach, California, has further solidified its status. frontiersin.org

Significance of this compound in Expanding the Known Limits of Photosynthesis

The confirmation of Chl d's role in photosynthesis was a landmark event because it fundamentally expanded the known energy limits for oxygenic photosynthesis. For decades, it was believed that the process, which involves splitting water to release oxygen, was restricted to using visible light up to a "red limit" of approximately 680-700 nanometers (nm), the absorption maximum of Chl a in photosystems. nasa.govelifesciences.org

This compound shatters this limit. Its unique molecular structure, featuring a formyl group (-CHO) at the C3 position instead of the vinyl group (-CH=CH2) found in Chl a, shifts its peak absorption into the far-red/near-infrared region of the spectrum. asm.orgmdpi.comd-nb.info In vivo, Chl d-based photosystems can absorb and utilize light at wavelengths of 710-720 nm and beyond, with some measurements indicating photochemical activity up to 745 nm. nasa.govelifesciences.orgnih.gov

This capability allows organisms like A. marina to thrive in unique ecological niches where visible light is scarce. wikipedia.org Such environments are often found under canopies of other photosynthetic organisms (like the red algae where it was first found) or in moderately deep water, where Chl a-containing organisms have already absorbed most of the higher-energy visible light. wikipedia.orgfrontiersin.orgusp.br By using the lower-energy far-red photons that penetrate these filters, Chl d-based photosynthesis represents a crucial adaptation for survival and primary production in light-limited habitats. nih.govusp.br

The use of lower-energy light for the highly energy-demanding process of water oxidation (which requires about 1.82 eV) presents a thermodynamic challenge. elifesciences.org Research into A. marina has shown that its photosystems are specially adapted to function efficiently despite this reduced energy input, challenging previous assumptions about the minimum energy required for oxygenic photosynthesis and opening new avenues of research into bioenergetics. nasa.govnih.govelifesciences.orgnih.gov

Overview of Current Academic Research Trajectories and Key Model Organisms in this compound Studies

Modern research on Chl d is multifaceted, primarily revolving around key model organisms that either constitutively produce the pigment or can be induced to do so.

The principal model organism for Chl d research is the cyanobacterium Acaryochloris marina . asm.orgasm.orgpnas.orgoup.com Since its discovery, A. marina has been the subject of extensive study due to its unique feature of using Chl d as its primary pigment, replacing up to 99% of Chl a. pnas.org Research trajectories using A. marina include:

Genomic and Metabolic Studies: The sequencing of the A. marina genome (which is among the largest for bacteria at ~8.3 Mbp) has provided a roadmap for understanding its unique adaptations. pnas.org

Biosynthesis: A major unsolved question is the identity of the enzyme responsible for Chl d synthesis. It is known that Chl d is derived from a Chl a precursor, but the "Chl d synthase" enzyme remains elusive. wikipedia.orgpnas.orgmdpi.comroyalsocietypublishing.org Studies have shown the process can occur in the dark, indicating a light-independent pathway. mdpi.com

Photosystem Structure and Function: A significant area of research focuses on how the photosystems (PSI and PSII) are modified to accommodate and effectively use the lower-energy Chl d in their reaction centers. pnas.orgd-nb.inforesearchgate.net

A second, distinct line of research involves Far-Red Light Photoacclimation (FaRLiP) . This is a process where certain cyanobacteria, which normally use Chl a, can be induced to synthesize small amounts of Chl d and the even more red-shifted Chlorophyll f (Chl f) when exposed to far-red light. frontiersin.orgfrontiersin.orgbiorxiv.org Key model organisms in FaRLiP studies include:

Halomicronema hongdechloris : Known for producing Chl f, it also produces Chl d during FaRLiP, making it a model for studying the light-induced regulation of these pigments. nih.govfrontiersin.orgfrontiersin.orgdsmz.decas.cz

Chroococcidiopsis species : Strains of this desert-dwelling cyanobacterium have been shown to possess and express the FaRLiP gene cluster, allowing for the study of this process in extremophiles. frontiersin.orgelifesciences.org

These FaRLiP studies focus on understanding the regulatory gene cluster that controls the response, how the photosynthetic machinery is remodeled, and the evolutionary origins of this adaptive trait. frontiersin.orgbiorxiv.orgnih.govelifesciences.org

Data Tables

Table 1: Comparison of Key Chlorophylls (B1240455) in Oxygenic Photosynthesis

| Feature | Chlorophyll a | This compound | Chlorophyll f |

| Key Structural Difference | C3-vinyl group | C3-formyl group | C2-formyl group |

| In Vitro Absorption Peak (Qy) | ~665 nm | ~697 nm | ~707 nm |

| In Vivo Absorption Range | ~430-680 nm | ~710-740 nm | ~720-760 nm |

| Primary Role | Primary pigment in most oxygenic phototrophs | Primary pigment in Acaryochloris; minor in FaRLiP | Minor accessory pigment in FaRLiP organisms |

Data compiled from sources: asm.orgnih.govcas.czrseco.orgwikipedia.orgnih.gov

Table 2: Key Model Organisms in this compound Research

| Organism | Type of Chl d Production | Key Research Focus | Genome Size (approx.) |

| Acaryochloris marina | Constitutive (Major Pigment) | Biosynthesis, Photosystem energetics, Genome evolution | 8.3 Mbp |

| Halomicronema hongdechloris | Inducible (FaRLiP) | Light-induced regulation of Chl d/f, Photosystem remodeling | Not specified |

| Chroococcidiopsis sp. | Inducible (FaRLiP) | Adaptation to extreme environments, Evolution of FaRLiP | Not specified |

Data compiled from sources: frontiersin.orgpnas.orgfrontiersin.orgfrontiersin.org

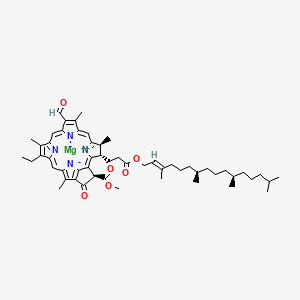

Structure

2D Structure

属性

IUPAC Name |

magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRYZIMSXOOPY-SKHCYZARSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H70MgN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-63-1 | |

| Record name | Chlorophyll d | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Distribution, and Ecological Niche Specialization of Chlorophyll D

Primary Producer Organisms Exhibiting Dominant Chlorophyll (B73375) d Content

The primary organism known to contain a predominance of chlorophyll d is the cyanobacterium Acaryochloris marina. nih.gov This discovery has been pivotal in challenging the long-held belief that chlorophyll a is the exclusive primary pigment in oxygenic photosynthesis. nih.gov

Acaryochloris marina and Other Specialized Cyanobacterial Lineages

Acaryochloris marina is a unique cyanobacterium that utilizes this compound as its primary photosynthetic pigment, with chlorophyll a present in only minor amounts. pnas.orgniu.edu This organism has been found in various marine environments, often in association with other oxygenic phototrophs. pnas.org The dominance of this compound, which can constitute over 95% of the total chlorophyll content, allows A. marina to absorb and utilize far-red light, a spectral region largely unused by other photosynthetic organisms. usp.br

Initially discovered in 1996, A. marina has since been the subject of extensive research, revealing its unique adaptations and expanding our knowledge of photosynthetic diversity. nih.gov Strains of this cyanobacterium have been isolated from different ecological niches, including as epiphytes on red algae and in symbiotic relationships with ascidians. pnas.org While A. marina remains the most well-documented example, research suggests the existence of other specialized cyanobacterial lineages capable of producing this compound. pnas.org Some studies have also detected this compound in other cyanobacteria, particularly those that undergo far-red light photoacclimation (FaRLiP), although typically in much smaller quantities compared to Acaryochloris. frontiersin.orgmdpi.com

Reassessment of Putative this compound Presence in Other Phototrophic Groups (e.g., Red Algae)

This compound was first identified in 1943 from an extract of red algae. wikipedia.org However, for a long time, its presence in these organisms was considered by many to be an artifact of the extraction process rather than a naturally occurring pigment. usp.bruts.edu.au The definitive identification of this compound as the major pigment in Acaryochloris marina prompted a re-evaluation of its distribution. wikipedia.orguts.edu.au

While some sources still mention this compound as being present in red algae, it is now widely accepted that its significant functional role as a primary photosynthetic pigment is characteristic of specialized cyanobacteria like Acaryochloris. pnas.orgbyjus.comfondriest.com The initial reports in red algae may have been due to the presence of epiphytic cyanobacteria containing this compound on the surface of the algae. pnas.org Current scientific consensus points towards cyanobacteria as the sole producers of this compound in ecologically significant amounts. pnas.org

Environmental Habitats and Ecological Relevance of this compound-Containing Organisms

Organisms containing this compound are specifically adapted to thrive in environments where visible light is scarce, and far-red light is more abundant. wikipedia.orguts.edu.au This unique adaptation allows them to occupy ecological niches that are inaccessible to most other photosynthetic life.

Adaptation to Far-Red Light-Enriched Aquatic Environments

The key advantage conferred by this compound is its ability to absorb light at longer wavelengths, specifically in the far-red region of the spectrum (around 710 nm). wikipedia.org This is a significant shift from chlorophyll a, which primarily absorbs in the blue-violet and red regions of the visible spectrum. niu.eduacs.org This adaptation is particularly beneficial in aquatic environments where visible light is filtered out by water and by other photosynthetic organisms in the upper layers. frontiersin.orgworldscientific.com

By utilizing far-red light, this compound-containing organisms can photosynthesize effectively in shaded conditions, such as underneath coral reef invertebrates or in the lower layers of microbial mats. pnas.orgresearchgate.net This "niche-filling" strategy allows them to avoid direct competition for light with organisms that rely on chlorophyll a. pnas.orgniu.edu The presence of this compound in both photosystem I and photosystem II of Acaryochloris marina demonstrates a complete adaptation to this low-energy light environment. nih.govacs.org

Characterization of Symbiotic and Free-Living this compound Producers

This compound-producing cyanobacteria have been identified in both symbiotic and free-living states, highlighting their ecological versatility.

Symbiotic Associations: The type strain of Acaryochloris marina, MBIC11017, was originally isolated from a colonial ascidian (a type of marine invertebrate). pnas.orgpnas.org In these symbiotic relationships, the cyanobacterium resides within the host, which provides a protected and stable environment. The host, in turn, likely benefits from the photosynthetic products of the cyanobacterium. Another strain, Awaji, was found growing as an epiphyte on a red alga. pnas.org These associations are often found in environments where competition for light is high. pnas.org

Free-Living Forms: The discovery of a free-living strain of a this compound-producing cyanobacterium in a eutrophic, hypersaline lake demonstrated that these organisms are not restricted to symbiotic lifestyles. pnas.orgnih.govpnas.org This finding expanded the known habitats of these unique phototrophs and suggested a wider distribution than previously thought. nih.govpnas.org Free-living A. marina has also been observed in biofilm-like cell clusters, indicating an adaptation to surface-associated growth. asm.org

Table 1: Comparison of Symbiotic and Free-Living this compound-Producing Cyanobacteria

| Characteristic | Symbiotic Strains (e.g., A. marina MBIC11017) | Free-Living Strains (e.g., Salton Sea isolate) |

|---|---|---|

| Habitat | Associated with host organisms like ascidians and red algae. pnas.orgpnas.org | Found in environments such as hypersaline lakes. pnas.orgnih.govpnas.org |

| Growth Mode | Often found within the tissues or on the surface of the host. pnas.org | Can exist independently and form biofilms. nih.govpnas.orgasm.org |

| Ecological Niche | Occupies light-limited microenvironments provided by the host. pnas.orgresearchgate.net | Inhabits environments with specific light and chemical conditions. pnas.org |

Biogeochemical Implications of this compound-Based Photosynthesis

The existence of photosynthesis driven by this compound has significant biogeochemical implications. It expands the known spectrum of light that can be used for oxygenic photosynthesis, which has consequences for our understanding of primary productivity and nutrient cycling in certain environments. frontiersin.org By utilizing far-red light, these organisms contribute to the fixation of carbon in light-limited niches, a process that was previously thought to be negligible. researchgate.net

The ability of this compound to function in oxygenic photosynthesis, including the energetically demanding process of water splitting, challenges previous assumptions about the minimum energy required for this fundamental process. pnas.orgusp.br This has led to a re-evaluation of the energetic limits of photosynthesis and the potential for life to exist in environments with different light spectra, both on Earth and potentially on other planets. frontiersin.org The unique metabolic capabilities of these organisms, as suggested by the large genome of A. marina, also point to a complex role in their respective ecosystems. pnas.org

Quantitative Contribution to Global Primary Production and Carbon Cycling

For decades, scientific models of global primary production and carbon cycling have been built on the premise that visible light is the primary driver of photosynthesis. The vast majority of photosynthetic organisms utilize chlorophyll a, which absorbs light most strongly in the blue and red regions of the visible spectrum. However, the discovery that the cyanobacterium Acaryochloris marina uses this compound as its primary photosynthetic pigment has opened a new frontier in our understanding of these fundamental processes. jamstec.go.jpmdpi.com

This compound's unique ability to absorb near-infrared light (700-750 nm) allows organisms possessing it to thrive in light environments where the energy available for traditional photosynthesis is scarce. jamstec.go.jp This is particularly significant in aquatic ecosystems where visible light is attenuated with depth, leaving a niche enriched in far-red and near-infrared wavelengths. nih.govresearchgate.net

Subsequent research has revealed that this compound and its derivatives are not confined to the niche habitats of Acaryochloris marina but are ubiquitously present in a wide range of aquatic environments, from polar seas to temperate lakes and tropical coastal ecosystems. jamstec.go.jpnih.gov The analysis of surface sediments from diverse locations has consistently detected this compound and its breakdown products, indicating a widespread and persistent presence of organisms capable of this unique form of photosynthesis. jamstec.go.jpresearchgate.net

Interactive Data Table: Distribution and Relative Abundance of this compound Derivatives

| Location | Environment | Relative Abundance of Chl d derivatives to Chl a derivatives |

| Arctic Sea | Marine | Detected |

| Bering Sea | Marine | Detected |

| Uchiura Bay | Marine | Detected |

| Otsuchi Bay | Marine | Detected |

| Sagami Bay | Marine | Detected |

| Tokyo Bay | Marine | Detected |

| Biwa Lake | Freshwater Lake | Detected |

| Antarctic Salt Lake | Saline Lake | Detected |

| Various marine and lake deposits | Aquatic | Up to 4% |

This table is based on data from the Japan Agency for Marine-Earth Science and Technology (JAMSTEC) and Kyoto University, indicating the widespread presence of this compound. jamstec.go.jpresearchgate.net

Re-evaluation of Light Energy Utilization on Earth's Surface

The confirmation of widespread this compound-based photosynthesis fundamentally alters our perception of how light energy is utilized on Earth's surface. For a long time, the near-infrared portion of the solar spectrum was largely considered unusable for oxygenic photosynthesis, the process that produces the oxygen we breathe. jamstec.go.jp The work on this compound has definitively shown this assumption to be incorrect.

The ability of organisms like Acaryochloris marina to perform oxygenic photosynthesis using light at wavelengths up to 750 nm has overturned long-held beliefs about the energy limits of this vital process. jamstec.go.jpmdpi.com This discovery has prompted a re-evaluation of the total light energy available for photosynthesis on our planet. jamstec.go.jp

The implications of this are profound. It means that a greater portion of the sun's energy spectrum is being converted into chemical energy by life than previously thought. This has consequences for our understanding of ecosystem productivity, particularly in aquatic environments where light penetration is a key limiting factor. The discovery has also spurred the search for other novel chlorophylls (B1240455) and photosynthetic strategies, leading to the identification of chlorophyll f, which absorbs even further into the infrared spectrum. mdpi.com

The ongoing research into this compound and other far-red light-absorbing pigments is not just an academic exercise. A deeper understanding of these alternative photosynthetic pathways could have practical applications. For example, the idea of engineering crops with the ability to synthesize this compound has been proposed as a potential strategy to increase agricultural yields by expanding the range of light that plants can use for growth. researchgate.net

Molecular and Cellular Biology of Chlorophyll D Based Photosynthesis

Light Absorption Mechanisms and Energetics in Chlorophyll (B73375) d Systems

The ability of Chl d to absorb far-red light is central to the survival of organisms in specific ecological niches. This adaptation involves specialized light absorption mechanisms and distinct energy transfer dynamics within the photosynthetic apparatus.

Far-Red Light Utilization and the "Red-Limit" Paradigm Shift in Oxygenic Photosynthesis

The discovery of oxygenic photosynthesis driven by far-red light, particularly in cyanobacteria containing Chl d and Chl f, has fundamentally altered the understanding of the "red-limit" of photosynthesis. nih.govresearchgate.net Traditionally, the red limit was considered to be around 680 nm, the longest wavelength efficiently captured by Chl a that can drive Photosystem II (PSII). d-nb.info However, organisms like A. marina, which can contain 93-97% Chl d instead of Chl a, demonstrate the capability to perform oxygenic photosynthesis using lower energy photons in the far-red/near-infrared region. nasa.gov The water-splitting wavelength in A. marina has been determined to be in the range of 710-723 nm, showcasing a higher efficiency in utilizing these longer wavelengths compared to Chl a-based photosynthesis. nasa.gov

Far-red light utilization can occur through two main strategies in cyanobacteria: a constitutive adaptation seen in Acaryochloris, where Chl d is the majority pigment, and a photoacclimation response (Far-Red Light Photoacclimation, or FaRLiP) observed in diverse cyanobacteria, which involves the synthesis of Chl f and traces of Chl d alongside Chl a. nih.gov This adaptability to use far-red light is particularly relevant for organisms living in environments where visible light is attenuated, and it has implications for astrobiology, as the light spectrum of common M-stars peaks in the far-red and infrared. nih.gov

Excitation Energy Transfer Dynamics within Chlorophyll d-Containing Antennae

Efficient light harvesting and subsequent energy transfer are crucial for photosynthesis. In Chl d-containing organisms, the antenna complexes are adapted to capture far-red light and transfer the excitation energy to the reaction centers. Studies on reconstituted light-harvesting complex II (LHCII) from plants incorporating Chl d have shown that these complexes can bind Chl d, shifting the maximum absorption towards the red by approximately 25 nm compared to wild-type LHCII (containing Chl a and Chl b). acs.org Ultrafast spectroscopic measurements indicate that these complexes remain functional in light harvesting and excitation energy transfer. acs.org

The energy transfer pathways and timescales in such complexes are influenced by the pigment composition and protein environment. Förster resonance energy transfer (FRET) theory provides a framework for understanding energy transfer in light-harvesting complexes. acs.org The overlap integral between the absorption and emission spectra of different chlorophylls (B1240455) affects the energy transfer rates. acs.org In Acaryochloris marina, excitation energy transfer from phycobiliproteins to Chl d in the chlorophyll antennae has been observed to occur with a time constant of about 70 ps, which is faster than the energy transfer from phycobilisomes to PSII in Chl a-containing cyanobacteria. nih.gov This suggests adaptations in energy transfer dynamics to efficiently utilize the absorbed far-red light.

Studies on the photosystem I antenna protein Lhca4 incorporating Chl d and Chl f have demonstrated that the protein environment can further red-shift the Chl d absorption, extending the absorption range beyond 750 nm. acs.org The incorporation of these far-red absorbing chlorophylls does not appear to interfere with excited state decay or energy equilibration processes within the complex, highlighting the ability of the protein scaffold to accommodate these pigments while maintaining functional integrity. acs.org

Pigment-Protein Complexes and Photosystem Organization

In oxygenic photosynthesis, chlorophylls and other pigments are organized within pigment-protein complexes, primarily Photosystem I (PSI) and Photosystem II (PSII), located in the thylakoid membranes. creative-proteomics.comoup.com These photosystems are responsible for capturing light energy and driving the electron transport chain. In Chl d-dominated organisms, the structure and function of these photosystems are adapted to the spectral properties of Chl d.

Structural and Functional Characterization of Photosystem I (PSI) in this compound-Dominated Organisms

In Acaryochloris marina, PSI is predominantly driven by Chl d. pnas.org The reaction center of PSI in A. marina contains a special pair of Chl d molecules, referred to as P740, which absorbs light at 740 nm. pnas.org This is in contrast to the P700 special pair of Chl a in PSI of plants and other cyanobacteria, which absorbs at 700 nm. pnas.org Despite utilizing lower energy photons (1.68 eV at 740 nm compared to 1.77 eV at 700 nm), P740 in A. marina generates a reducing power almost equivalent to that of P700. pnas.org

Structural studies of PSI from A. marina have revealed a unique composition of the electron transfer chain. The primary electron acceptor A₀ in A. marina PSI is composed of two pheophytin a molecules, unlike the Chl a found in this position in other known PSI structures. pdbj.org A novel subunit, Psa27, has also been observed in the A. marina PSI structure. pdbj.org Each PSI monomer in A. marina contains a large number of chlorophylls (mostly Chl d), along with carotenoids, phylloquinones, and Fe-S clusters, all organized to facilitate efficient light harvesting and electron transfer driven by far-red light. pdbj.org The adaptation to Chl d as the primary pigment in PSI involves minimal specializations in the reaction center proteins to accommodate the alternate pigment. pnas.orgnih.gov

Structural and Functional Characterization of Photosystem II (PSII) in this compound-Dominated Organisms

Photosystem II (PSII) is responsible for water oxidation and initiating the electron transport chain. In Chl d-dominated organisms and those undergoing FaRLiP, PSII is also adapted to utilize far-red light. Alternate PSII subunits enable the complex to bind Chl d and Chl f, which absorb at lower energies than Chl a but can still support water oxidation. nih.gov

Structural studies, including cryo-EM of PSII from FaRLiP-adapted cyanobacteria, have identified Chl d at specific positions within the reaction center, such as the ChlD1 site. rsc.orgfrontiersin.org This substitution of a single Chl a pigment at the ChlD1 site by Chl d can lead to a spectral shift beyond the far-red light limit, influenced by the protein environment's electrostatic, polarization, and electronic coupling effects. rsc.org The presence of Chl d at the ChlD1 site can result in a low site energy, potentially acting as a sink for excitation energy and initiating the primary charge separation reaction necessary for water oxidation. rsc.org

While Chl d-PSII is efficient in charge separation, studies comparing it to Chl a-containing PSII have indicated potential differences in how these systems handle energy conversion and photodamage, with Chl d-PSII showing a propensity for increased singlet oxygen production under high light conditions. frontiersin.org Despite these differences, the catalytic activity of PSII in terms of turnover numbers appears comparable between Chl d- and Chl a-containing systems. frontiersin.org

Adaptations of Reaction Centers and Light-Harvesting Complexes to this compound Integration

The integration of Chl d into photosynthetic systems requires specific adaptations in both the reaction centers and the associated light-harvesting complexes (LHCs). The protein environment plays a crucial role in tuning the spectral properties and energy transfer dynamics of the incorporated Chl d.

In reaction centers, such as the PSII reaction center, the substitution of Chl a with Chl d at specific sites like ChlD1 is facilitated by the protein structure, which influences the pigment's electronic properties and site energy. rsc.org This allows for efficient charge separation even with lower energy far-red photons. The minimal specializations required in reaction center proteins to accommodate Chl d highlight the inherent flexibility of these complexes. pnas.orgnih.gov

Light-harvesting complexes in Chl d-containing organisms are designed to capture far-red light and funnel the energy to the reaction centers. Reconstitution experiments with plant LHCII and Lhca4 have demonstrated that these protein scaffolds can bind Chl d, leading to a red shift in absorption and maintaining functional energy transfer. acs.orgacs.org The protein environment in these complexes optimizes the spectral properties of Chl d and facilitates efficient excitation energy transfer to downstream components. acs.orgacs.org The ability of plant LHCs to accommodate far-red absorbing chlorophylls like Chl d without altering their functional architecture opens avenues for engineering plants with enhanced light harvesting capabilities in the far-red region. acs.org

The integration of Chl d into these complexes involves specific pigment-protein interactions that stabilize the pigment and tune its excited-state properties, ensuring efficient light capture and energy transfer while avoiding energy quenching. acs.org The long excited-state lifetime of Chl d in the protein environment is crucial for efficient light harvesting. acs.org

Biosynthesis and Metabolic Pathways of this compound

The biosynthesis of this compound (Chl d) is a complex process primarily studied in the cyanobacterium Acaryochloris marina, where it serves as the major photosynthetic pigment. While the initial steps of Chl d biosynthesis overlap with the well-established pathway for chlorophyll a (Chl a), the terminal steps leading specifically to Chl d are still under investigation.

Proposed Precursor-Product Relationships and Enzymatic Steps in this compound Formation

Chlorophyll biosynthesis in oxygenic phototrophs, including the production of Chl d, originates from 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic reactions to form protoporphyrin IX. ucla.eduresearchgate.net This molecule represents a branch point, leading to either heme (via iron insertion) or the magnesium branch, which culminates in chlorophylls. ucla.eduresearchgate.netroyalsocietypublishing.org

The common pathway for chlorophyll synthesis progresses through intermediates such as magnesium-protoporphyrin IX, magnesium-protoporphyrin IX monomethyl ester, and protochlorophyllide (B1199321). ucla.eduresearchgate.netroyalsocietypublishing.org Protochlorophyllide is then reduced to chlorophyllide a. royalsocietypublishing.orgresearchgate.netfrontiersin.org This reduction step is catalyzed by either light-dependent protochlorophyllide oxidoreductase (LPOR) or light-independent protochlorophyllide oxidoreductase (DPOR). researchgate.netfrontiersin.org Acaryochloris marina has been shown to have a light-independent pathway for Chl d biosynthesis, suggesting the involvement of DPOR or a similar enzyme. mdpi.comnih.gov

Chlorophyllide a is subsequently esterified with a phytyl tail by chlorophyll synthase (ChlG) to form Chl a. royalsocietypublishing.orgmicrobenotes.comcas.cz Experimental evidence suggests that Chl a is the biosynthetic precursor of Chl d. cas.cznih.gov The key structural difference between Chl a and Chl d is the presence of a formyl group at the C3 position in Chl d, replacing the vinyl group found in Chl a. mdpi.comnih.gov Isotope labeling experiments using ¹⁸O have indicated that the oxygen atom in the C3 formyl group of Chl d is derived from molecular oxygen, suggesting that this conversion is catalyzed by an oxygenase-type enzyme. mdpi.com However, the specific enzyme responsible for this formylation reaction, often referred to as "Chl d synthase," has yet to be definitively identified. royalsocietypublishing.orgmdpi.comnih.gov The formation of the C3 formyl group is expected to involve a multi-step catalytic process. mdpi.com

Genetic Loci and Regulatory Networks Governing this compound Biosynthesis

While many genes involved in the core chlorophyll biosynthesis pathway leading to Chl a are conserved across oxygenic phototrophs, the genetic loci specifically governing the terminal steps of Chl d biosynthesis are less characterized. Acaryochloris marina contains homologs to known Chl a biosynthesis genes. pnas.org However, the gene(s) responsible for the conversion of Chl a (or chlorophyllide a) to Chl d remain elusive. royalsocietypublishing.orgnih.govpnas.org Transcriptomic analyses have attempted to identify candidate genes, including oxygenases, but many were not consistently co-expressed with other known chlorophyll biosynthesis genes. nih.gov

In some terrestrial cyanobacteria that exhibit Far-Red Light Photoacclimation (FaRLiP), the synthesis of both Chl d and Chl f occurs. frontiersin.org In these organisms, Chl d synthesis has been shown to be regulated by the RfpABC regulatory proteins, which are encoded within the FaRLiP gene cluster. frontiersin.org This suggests that in FaRLiP-capable cyanobacteria, the gene(s) for Chl d biosynthesis might also be located within this cluster and potentially represent divergent paralogs of existing proteins that have acquired new functions. frontiersin.org

Regulatory networks controlling chlorophyll biosynthesis in general involve complex interactions between light signaling, hormones, and transcription factors. frontiersin.orgnih.govmdpi.com While much of this research has focused on Chl a and Chl b in plants, it provides a framework for understanding potential regulatory mechanisms in Chl d producers. For instance, in plants, transcription factors like PIFs and HY5 play significant roles in mediating light-regulated chlorophyll biosynthesis. frontiersin.orgnih.gov The Acaryochloris genome's large size and gene content suggest a complex regulatory capacity. mdpi.comnih.gov

Environmental Influences on this compound Biosynthesis (e.g., Light Quality and Oxygen Levels)

Environmental factors, particularly light quality and oxygen levels, significantly influence chlorophyll biosynthesis. In Acaryochloris marina, the ability to synthesize Chl d allows it to utilize far-red light for photosynthesis, an adaptation to environments where visible light is limited. mdpi.comnih.govniu.edu

Studies on A. marina have investigated the effects of light and oxygen on Chl d biosynthesis. The amount of Chl d in heterotrophic dark-grown cells was found to be comparable to that in light-grown cells, indicating the presence of a light-independent pathway for Chl d biosynthesis. mdpi.comnih.gov Under anoxic conditions, Chl d levels increased with growth in the light, suggesting normal Chl d synthesis even in micro-oxic environments created by endogenous oxygen production from photosynthesis. mdpi.comnih.gov However, growth was not observed under anoxic and dark conditions, and accumulation of pheophorbide d (a degradation product of Chl d) was observed, suggesting that anaerobicity and darkness might induce Chl d degradation. mdpi.comnih.gov While the oxygen requirement for Chl d biosynthesis itself could not be definitively confirmed in this study, previous ¹⁸O labeling experiments strongly suggest the involvement of molecular oxygen in the formylation step. mdpi.com

In cyanobacteria exhibiting FaRLiP, growth in far-red light specifically induces the synthesis of Chl d and Chl f. frontiersin.org This response is regulated by the RfpABC proteins, highlighting the role of light quality as a key environmental signal in controlling the biosynthesis of these specialized chlorophylls. frontiersin.org

Genetic and Genomic Aspects of this compound Producers

The genetic and genomic characteristics of organisms producing this compound, primarily species within the genus Acaryochloris, provide insights into their unique photosynthetic capabilities and ecological adaptations.

Genome Sequencing and Annotation of this compound-Producing Organisms

Genome sequencing efforts have been crucial in understanding the genetic makeup of Chl d-producing organisms, with Acaryochloris marina being the most studied example. The complete genome sequence of A. marina strain MBIC11017 revealed a large genome size of 8.3 million base pairs, distributed across a circular chromosome and nine distinct plasmids. pnas.orgnih.govezbiocloudpro.app This is considered among the largest bacterial genomes sequenced at the time. pnas.orgnih.govezbiocloudpro.app Another strain, A. marina MBIC10699, has a genome consisting of a 6.4 Mb chromosome and four large plasmids totaling about 7.6 Mb. mdpi.com The large genome size and the presence of multiple plasmids are thought to contribute to the adaptability of Acaryochloris to various niches. mdpi.com

Initial automated annotation of the A. marina genome identified a significant proportion of open reading frames (ORFs) coding for hypothetical proteins with little or no homology to known proteins. pnas.org This highlights the unique nature of this organism and the need for further functional characterization of its genes. While homologs to most known Chl a biosynthesis genes have been identified, the specific gene(s) for Chl d synthesis remain unannotated. nih.govpnas.org Comparative genomic analysis between different Acaryochloris strains, such as MBIC10699 and MBIC11017, has shown high conservation of chromosomal genes but significant diversity in plasmid-encoded genes. nih.gov This suggests that plasmids may play a role in adaptation and the acquisition of new traits, potentially including those related to light harvesting. mdpi.com

Analysis of Gene Duplication Dynamics and its Implications for Ecological Adaptation

The genomes of Acaryochloris species exhibit an unusually high number of gene duplicates compared to other bacteria. nih.govoup.com This extensive gene duplication is considered an important mechanism for the evolution of new functions and the adaptive modulation of gene expression through dosage effects. nih.govoup.com

Analysis of gene duplication dynamics in Acaryochloris strains suggests that most duplicates are of relatively recent origin and are often strain-specific. oup.com These duplicates tend to be located on different genetic elements, such as different plasmids or on the chromosome and a plasmid. oup.comoup.com While most duplicate pairs are under strong purifying selection against amino acid changes, a minority may exhibit near-neutral evolutionary dynamics immediately following duplication. oup.com

Evolutionary Biology of Chlorophyll D Systems

Evolutionary Origins and Diversification of Chlorophyll (B73375) d-Based Photosynthesis

The evolutionary origin of Chlorophyll d-based photosynthesis is a subject of ongoing research. Chl d-producing cyanobacteria represent a recently discovered group of oxygenic photoautotrophs distinguished by their use of Chl d as the major photosynthetic pigment, a structural relative of Chl a that absorbs far-red light. pnas.org The innovation of Chl d is considered a relatively recent event in cyanobacterial diversification, estimated to have occurred between approximately 10 and 100 million years ago. pnas.orgumt.edu This contrasts with the ancient origins of Chl a-based photosynthesis, which emerged over two billion years ago and was pivotal in the oxygenation of Earth. umt.edu

The biosynthesis of Chl d is hypothesized to proceed from Chl a, likely involving a single enzymatic reaction. acs.org While A. marina contains homologs to known Chl a biosynthesis genes, the specific gene(s) responsible for Chl d synthesis from chlorophyllide a or Chl a remain unidentified, representing a longstanding puzzle in Acaryochloris biology. pnas.orgnih.gov

The diversification following the invention of Chl d in A. marina has been rapid and has led to variations in the light-harvesting system's composition and function. umt.edubiorxiv.org This diversification has altered the types of far-red photons preferentially utilized by different strains of A. marina. umt.edu The functional divergence of the light-harvesting complex in A. marina has resulted in the identification of distinct photosynthetic spectral types based on chlorophyll fluorescence properties. biorxiv.orgresearchgate.netnih.gov These spectral types exhibit variations in chlorophyll-binding proteins and the energy levels of their photosynthetic complexes. biorxiv.orgresearchgate.netnih.gov

Impact of this compound on the Understanding of Oxygenic Photosynthesis Evolution

The discovery of this compound has had a major impact on current perspectives regarding both the mechanisms and evolutionary origins of oxygenic photosynthesis. pnas.org For decades, Chl a was considered the indispensable pigment for charge separation in the reaction centers of oxygenic photosynthesis. pnas.org The finding that Chl d can replace nearly all Chl a in Acaryochloris marina, functioning in both light harvesting and charge separation in photosystems I and II, overturned this long-held belief. pnas.orgmdpi.comannualreviews.org

Chl d enables photosynthesis at significantly lower quantum energy (around 740 nm) compared to the red light absorbed by the special pair of Chl a (P700) in photosystem I of plants and other cyanobacteria (around 700 nm). pnas.org Despite using lower energy photons, the photosystem I reaction center driven by Chl d (P740) in A. marina can generate a reducing power almost equivalent to that produced by P700. pnas.org Furthermore, the photosystem II in A. marina can still oxidize water to produce oxygen, indicating that Chl d-based photosynthesis is fully oxygenic. pnas.org

The existence of oxygenic photosynthesis based on Chl d suggests potential intermediate stages in the evolution of water oxidation. nih.gov It has been proposed that an intermediate pigment, similar to Chl d, might have been present in evolutionary precursors to modern oxygenic photosystems. nih.gov This challenges simpler models of photosynthesis evolution and highlights the potential for diverse pigment strategies to achieve oxygenic photosynthesis.

Phylogenetic Analyses of this compound-Containing Organisms and Their Ancestry

Phylogenetic analyses have been crucial in understanding the evolutionary placement of this compound-containing organisms, primarily Acaryochloris marina. Early phylogenetic analyses using SSU rRNA genes indicated that Chl d-producing strains are closely related to each other. pnas.org However, their precise evolutionary relationship to other cyanobacteria, particularly prochlorophytes which use Chl b, was initially not fully resolved. pnas.orgbioone.org While superficially similar to prochlorophytes in using an alternative chlorophyll and lacking phycobilisomes, phylogenetic evidence suggests that Chl d-producing cyanobacteria were not derived from a prochlorophyte lineage. pnas.org

Genome-wide phylogenetic analyses of A. marina strains have further illuminated their evolutionary relationships, revealing both migration within geographic regions for closely related strains and the co-occurrence of distantly related lineages. nih.gov These analyses have utilized concatenated protein sequences from single-copy orthologs to reconstruct evolutionary trees. nih.gov

The presence of multiple pcb genes, encoding proteins binding light-harvesting chlorophylls (B1240455), in Acaryochloris marina, similar to prochlorophytes, has been noted. bioone.orgoup.com Phylogenetic analysis of Pcb, IsiA, and CP43 protein sequences has indicated a single origin for certain pcb gene families. bioone.org Given the distribution of prochlorophytes and Acaryochloris, it has been suggested that pcb genes might have spread through multiple lateral gene transfers within the cyanobacterial lineage. bioone.orgoup.com Lateral gene transfer has also been implicated in the acquisition of other genetic material in Chl d strains, such as a fragment of the small-subunit rRNA gene from a proteobacterial donor. pnas.org

Adaptive Radiation and Niche Filling through this compound Innovation

The innovation of this compound has been a key factor in the adaptive radiation and niche filling observed in Acaryochloris marina. umt.edubiorxiv.orgresearchgate.net By absorbing far-red light (700-750 nm), which penetrates deeper into certain aquatic environments or is available in shaded habitats where visible light is absorbed by other organisms, A. marina can thrive in niches inaccessible to organisms relying solely on Chl a or Chl b. pnas.orgmdpi.comresearchgate.netresearchgate.net

Acaryochloris species have been isolated from various marine environments, often in association with other oxygenic phototrophs like colonial ascidians and eukaryotic macroalgae. pnas.orgmdpi.comresearchgate.net In these habitats, visible light is often utilized by the associated organisms, leaving the far-red light spectrum available for A. marina. pnas.orgresearchgate.net This ability to utilize far-red light allows A. marina to fill ecological niches characterized by low visible light intensity but high near-infrared intensity. pnas.org Examples include living underneath coral-reef invertebrates or as epiphytes on red algae. mdpi.comresearchgate.netresearchgate.net Free-living Chl d-producing bacteria have also been discovered in environments like eutrophic hypersaline lakes, suggesting their presence in diverse habitats where these light conditions prevail. pnas.org

The functional divergence of the Chl d-based light-harvesting system within A. marina strains, leading to different spectral types, is associated with differences in the wavelength dependence of growth rate and photosynthetic oxygen evolution. biorxiv.orgresearchgate.netnih.gov This suggests that the diversification of the light-harvesting apparatus has contributed to the ecological diversification of A. marina through specialization on different far-red wavelengths for photosynthesis, further facilitating niche partitioning. biorxiv.orgresearchgate.netnih.gov The evolution of novel traits like Chl d can trigger adaptive radiation by enabling organisms to access unoccupied niches and subsequently diversify through trait modification. biorxiv.orgresearchgate.netnih.gov

Advanced Research Methodologies and Techniques in Chlorophyll D Studies

Spectroscopic Analyses for Functional Characterization

Spectroscopic methods are fundamental to understanding how Chl d captures light energy and participates in the initial steps of photosynthesis.

Advanced Absorption and Fluorescence Spectroscopy of Pigment-Protein Complexes

Advanced absorption and fluorescence spectroscopy techniques are pivotal in characterizing the light-harvesting properties of Chl d within its native protein environment. In the cyanobacterium Acaryochloris marina, which is dominated by Chl d, fluorescence dynamics show two primary emission peaks around 650 nm and 725 nm at room temperature. nih.govresearchgate.net The intensity of the 650 nm fluorescence is highly dependent on the excitation wavelength, being prominent upon excitation of phycobiliproteins (PBP) at 632 nm and nearly absent when chlorophyll (B73375) is excited at 430 nm. nih.govresearchgate.net

Studies on Photosystem I (PSI) complexes from A. marina reveal absorption spectra with a distinct shoulder around 740 nm, and fluorescence spectra with maximum peaks at 754 nm and 767 nm for the PSI trimer and monomer, respectively. researchgate.net These spectral features point to the existence of low-energy Chl d forms within the PSI complexes. researchgate.net The analysis of pigment composition through fitting the absorption spectrum of pigment extracts with the spectra of isolated pigments in solvents like 80% acetone (B3395972) is a common approach. acs.org This method helps in determining the ratios of different chlorophylls (B1240455) and carotenoids within the protein complexes. acs.org

Furthermore, reconstitution experiments where Chl d is incorporated into plant light-harvesting complexes (LHCs) have demonstrated that Chl d can stably bind and significantly shift the absorption to the far-red region. acs.org For instance, in an LHCII complex reconstituted with Chl d (LHCII-db), the Qy absorption maximum shifts from 672 nm to 699 nm. acs.org

| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| A. marina Intact Cells | Time- and Wavelength-Resolved Fluorescence Spectroscopy | Fluorescence emission peaks at ~650 nm and ~725 nm. The 650 nm peak is dependent on phycobiliprotein excitation. | nih.govresearchgate.net |

| A. marina PSI | Absorption and Fluorescence Spectroscopy | Absorption shoulder at ~740 nm; fluorescence maxima at 754 nm (trimer) and 767 nm (monomer). | researchgate.net |

| Reconstituted LHCII-db | Absorption Spectroscopy | Qy absorption maximum shifted to 699 nm from 672 nm in native LHCII. | acs.org |

Ultrafast Spectroscopy for Excitation Energy Transfer and Photochemical Dynamics

Ultrafast spectroscopy, particularly femtosecond transient absorption spectroscopy, provides critical insights into the rapid processes of energy transfer and charge separation involving Chl d. In far-red Photosystem II (FR-PSII) containing Chl d and/or Chl f, a rapid sub-picosecond energy transfer from chlorophyll a to the long-wavelength chlorophylls is observed. pnas.orgnih.gov Following this transfer, the excitation remains localized on the far-red chlorophylls without redistributing back to chlorophyll a. pnas.org

| System | Technique | Process | Timescale | Reference |

|---|---|---|---|---|

| FR-PSII | Femtosecond Transient Absorption | Energy Transfer (Chl a to Chl d/f) | Sub-picosecond | pnas.orgnih.gov |

| A. marina PSII | Time-Resolved Fluorescence | Energy Transfer (PBP to Chl d) | ~70 ps | nih.govresearchgate.net |

| A. marina PSII Supercomplex | Femtosecond Pump-Probe Spectroscopy | Energy Transfer Equilibrium (Chl d to Chl d) | 10 ps | its.ac.id |

Structural Biology Approaches for Photosynthetic Apparatus Elucidation

Determining the high-resolution structure of the photosynthetic machinery is crucial for understanding how Chl d is integrated and functions.

Cryo-Electron Microscopy for High-Resolution Protein Complex Structures

Cryo-electron microscopy (cryo-EM) has revolutionized the structural biology of large protein complexes, including the photosystems of A. marina. High-resolution cryo-EM structures of PSI from A. marina have been obtained at resolutions of 3.3 Å and even 2.5 Å. researchgate.netriken.jpebi.ac.ukrcsb.orgpdbj.org These structures reveal that the PSI complex exists as a trimer. researchgate.netebi.ac.ukrcsb.orgpdbj.org

A surprising finding from these cryo-EM studies is the unique composition of the electron transfer chain. The primary electron acceptor, A₀, is composed of two pheophytin a molecules instead of the chlorophyll a found in other known PSI structures. researchgate.netebi.ac.uk Each PSI monomer in A. marina contains a large number of pigments, including 77 chlorophylls and 13 α-carotenes, along with other cofactors. researchgate.netrcsb.org These detailed structures provide a solid foundation for understanding the mechanisms of far-red light photosynthesis. researchgate.netriken.jp

Molecular Dynamics Simulations of this compound Interactions within Protein Scaffolds

Molecular dynamics (MD) simulations complement experimental structural data by providing a dynamic view of the interactions between Chl d and the surrounding protein. These simulations are used to investigate how the protein environment influences the properties and dynamics of the embedded pigments. mdpi.com

MD simulations have been performed on plant LHCII systems where Chl a is replaced by Chl d. researchgate.net These simulations, often in the microsecond range, help to understand the stability of Chl d binding and its functional connection to other pigments within the complex. researchgate.net By analyzing the trajectories from MD simulations, researchers can calculate properties like excitonic interactions between chlorophyll pairs. researchgate.net Furthermore, large-scale MD simulations are used to identify specific amino acid residues and their movements, such as side-chain rotations, that may be responsible for the observed shifts in the optical spectra of pigment-protein complexes. biorxiv.orgbiorxiv.orgacs.org These computational approaches are essential for interpreting spectroscopic data and understanding the fine-tuning of pigment properties by the protein scaffold. biorxiv.orgbiorxiv.orgacs.org

Genetic and Biochemical Engineering Platforms

Genetic and biochemical engineering approaches are powerful tools for studying the biosynthesis of Chl d and for exploring the potential of creating novel photosynthetic organisms. A significant breakthrough in this area was the development of a transformation system for A. marina. oup.com This allows for the introduction of foreign genes and the targeted modification of its genetic material. oup.com

One notable experiment involved introducing the chlorophyllide a oxygenase gene (CAO), which is responsible for Chl b biosynthesis, into A. marina. oup.com This resulted in the production of a novel chlorophyll species, demonstrating the flexibility of the chlorophyll biosynthetic pathway. oup.com Such genetic manipulations are crucial for identifying the genes responsible for Chl d biosynthesis, which are still not fully known. oup.compnas.org

Furthermore, genetic engineering has been used to express Chl d-binding proteins in other cyanobacteria. For example, the overexpression of a Chl d-binding light-harvesting protein from A. marina in Synechocystis sp. PCC 6803 led to a suppression of phycobiliproteins and a altered pigment ratio. nih.gov These engineering efforts not only provide insights into the assembly and function of Chl d-containing complexes but also open up possibilities for engineering organisms with enhanced light-harvesting capabilities in the far-red spectrum. nih.govnih.gov

Development and Application of Genetic Transformation Systems for Model Organisms

Genetic transformation is a cornerstone of modern biological research, enabling the introduction, expression, or deletion of specific genes to study their function. In the context of Chl d, the development of such systems for model organisms has been pivotal.

The cyanobacterium Acaryochloris marina, the primary organism known to utilize Chl d for photosynthesis, was for a long time intractable to genetic manipulation. A significant breakthrough was the establishment of a genetic transformation system for this organism. oup.com Researchers successfully introduced an expression vector, constructed from a broad-host-range plasmid, into A. marina via conjugal gene transfer. oup.comnih.gov This pioneering work allowed for the introduction of foreign genes, such as the chlorophyllide a oxygenase gene responsible for Chlorophyll b synthesis, to perturb the native chlorophyll biosynthetic pathway. oup.comnih.gov The resulting metabolic engineering provided a model system to investigate how the organism responds to newly acquired pigments and offered insights into the flexibility of chlorophyll biosynthesis. oup.comnih.gov

While direct transformation of A. marina is crucial, methodologies developed for other model organisms are also informative. For instance, reliable and simple Agrobacterium-mediated transformation systems have been developed for the unicellular green alga Chlamydomonas reinhardtii. researchgate.net Such protocols, which can be adapted for different selectable markers and promoters, provide a robust framework for genetic engineering in photosynthetic microbes and represent a powerful tool for studying pigment-related genes. researchgate.netmdpi.com The ability to genetically modify these organisms is essential for identifying the genes responsible for Chl d synthesis and for understanding how photosynthetic organisms might evolve after acquiring the ability to produce novel chlorophylls. oup.com

Targeted Gene Disruption and Mutagenesis for Biosynthesis Pathway Elucidation

To pinpoint the specific genes involved in the Chl d biosynthetic pathway, researchers employ targeted gene disruption and mutagenesis techniques. These methods allow for the precise inactivation or alteration of a gene to observe the resulting effect on the organism's phenotype, such as its ability to produce a specific compound.

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has emerged as a revolutionary tool for genome editing. This system can be programmed to create double-strand breaks at specific locations in the genome, which, when repaired by the cell, can lead to gene knockouts or insertions. frontiersin.orgresearchgate.net In studies of chlorophyll biosynthesis, CRISPR/Cas9 has been used to target key enzymes. For example, targeted mutagenesis of magnesium chelatase, a crucial enzyme in the chlorophyll pathway, resulted in sugarcane plants with severely reduced chlorophyll content, a phenotype scorable even at the tissue culture stage. frontiersin.org

Similarly, targeted disruption of the FTSY gene in Chlamydomonas, which is involved in assembling light-harvesting complexes, leads to mutants with a pale-green phenotype due to lower chlorophyll content. biorxiv.org These approaches demonstrate the power of targeted mutagenesis to create mutants with defects in pigment synthesis. oup.com By systematically disrupting candidate genes in A. marina, researchers can identify the specific enzymes, or "Chl d synthase," responsible for converting a precursor like Chlorophyll a into this compound. The resulting mutants, unable to produce Chl d, would provide definitive evidence for the gene's function. oup.com

Heterologous Expression and Reconstitution of this compound-Binding Complexes

Heterologous expression involves taking a gene from one organism and expressing it in another, often a more easily cultured host like E. coli or a well-characterized cyanobacterium. This technique is invaluable for producing and purifying specific proteins to study their function in isolation.

This approach has been used to characterize enzymes and pigment-binding proteins related to novel chlorophylls. For instance, the chlorophyll f synthase gene (chlF) has been expressed in the model cyanobacterium Synechococcus sp. PCC 7002. nih.govresearchgate.net The heterologously produced enzyme was then purified and characterized, revealing that it binds Chlorophyll a and is responsible for the light-dependent production of Chlorophyll f. nih.gov This methodology serves as a direct template for studying the putative Chl d synthase.

Furthermore, the overexpression of the endogenous this compound-binding light-harvesting protein (CBPII) from A. marina in a different cyanobacterium, Synechocystis 6803, demonstrated the protein's function and its effect on the host's photosynthetic apparatus. mdpi.com In another example, researchers successfully performed heterologous expression of a moss light-harvesting complex protein in Nicotiana species, which allowed for the isolation and analysis of the pigment-protein complex. researchgate.net Reconstituting these complexes in vitro by combining the purified protein with specific pigments allows for detailed structural and functional analysis, helping to determine which proteins bind Chl d and how they are organized within the photosystems. researchgate.net

Isotopic Labeling Techniques for Metabolic Pathway Delineation

Isotopic labeling is a powerful technique used to trace the path of atoms through a metabolic pathway. wikipedia.org By supplying an organism with a precursor molecule containing a heavy, stable isotope (e.g., ¹³C, ¹⁸O) or a radioactive isotope (e.g., ¹⁴C), researchers can track the incorporation of these labeled atoms into the final product, thereby delineating the biosynthetic steps. wikipedia.orgresearchgate.net

This method has been instrumental in studying chlorophyll biosynthesis. In studies on bacteriochlorophyll (B101401) d, administration of carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C) labeled precursors like glutamate (B1630785) and glycine (B1666218) to bacteria demonstrated the operation of the C5 metabolic pathway for macrocycle synthesis. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) are then used to detect the position of the isotopes in the final pigment molecules. wikipedia.orgnih.gov

In the specific case of Chl d, an ¹⁸O labeling experiment was conducted in A. marina to investigate its formation from Chlorophyll a, providing evidence for the biosynthetic relationship between these two pigments. oup.com More advanced techniques like Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) use transient labeling with isotopes such as ¹³CO₂ to quantify the flow, or flux, of carbon through complex metabolic networks, including those for photosynthesis and amino acid biosynthesis. nih.gov These labeling studies are crucial for confirming the precursor of Chl d and identifying the intermediates in its formation. oup.comnih.gov

Chromatographic and Spectrometric Methods for Pigment Isolation and Quantification

The accurate study of Chl d requires robust analytical methods to separate it from other pigments and precisely measure its concentration. Chromatography and spectrometry are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the premier method for separating complex mixtures of pigments. limnetica.comspringernature.com In a typical setup, a pigment extract is passed through a column (often a reverse-phase C18 or C30 column) with a liquid solvent (mobile phase). creative-proteomics.commdpi.com Pigments separate based on their differential affinity for the column's stationary phase, eluting at different times. creative-proteomics.com This allows for the effective separation of Chl d from Chl a, pheophytins, and various carotenoids. limnetica.com

Following separation, pigments are identified and quantified. Spectrophotometry measures the amount of light absorbed by the sample at specific wavelengths to determine concentration. springernature.comcreative-proteomics.com However, for complex mixtures, HPLC coupled with a photodiode array (PDA) detector, which records the entire absorption spectrum of each eluting compound, is preferred for more accurate identification. mdpi.com

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), provides definitive structural information and highly sensitive quantification. nih.govcreative-proteomics.com This technique measures the mass-to-charge ratio of ionized molecules, allowing for the unambiguous identification of Chl d and its derivatives. oup.comnih.gov The combination of these methods ensures the precise isolation, characterization, and quantification of Chl d, which is fundamental to all aspects of its research. limnetica.comcreative-proteomics.com

Table of Analytical Techniques in this compound Research

| Technique | Principle | Application in this compound Studies | References |

| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on differential partitioning between a stationary phase (column) and a liquid mobile phase. | Isolation of Chl d from other pigments like Chl a, pheophytin a, and carotenoids in an extract. | limnetica.comcreative-proteomics.commdpi.com |

| Spectrophotometry | Measurement of light absorbance at specific wavelengths to determine the concentration of a substance in a solution. | Quantification of total chlorophyll content and estimation of Chl d concentrations, though less accurate in complex mixtures. | limnetica.comcreative-proteomics.com |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Definitive identification and structural confirmation of Chl d and its biosynthetic intermediates. | oup.comnih.gov |

| HPLC-MS/MS | Combines the high separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Accurate and reproducible analysis of Chl d and its potential degradants or derivatives, even at low concentrations. | nih.govmdpi.com |

| Fluorescence Spectroscopy | Molecules absorb light at one wavelength and emit it at a longer wavelength; the emission spectrum is characteristic of the molecule. | Used as a highly sensitive detection method in HPLC to quantify pigments and study energy transfer pathways involving Chl d. | creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Used to determine the precise chemical structure of novel chlorophyll species produced through metabolic engineering, and to locate isotopic labels. | oup.comnih.govnih.gov |

Future Directions and Translational Research Perspectives

Elucidation of Unidentified Biosynthetic Enzymes and Regulatory Mechanisms for Chlorophyll (B73375) d

Significant progress has been made in understanding the general chlorophyll biosynthetic pathway, including the identification of key enzymes and regulatory mechanisms nih.govmdpi.comroyalsocietypublishing.org. However, the specific enzymes and regulatory networks responsible for the unique synthesis of Chlorophyll d are not yet fully elucidated. Research into Acaryochloris marina, a cyanobacterium where this compound is the major pigment, has provided some insights, suggesting the involvement of specific genes and evolutionary adaptations oup.com. Future studies aim to identify the complete set of enzymes involved in the this compound branch of the pathway and understand how their activity is regulated at transcriptional, post-translational, and potentially spatial levels nih.govoup.compnas.org. Understanding these mechanisms is crucial for manipulating this compound production in other organisms. Metabolic channeling, potentially involving multiprotein complexes, is also an area requiring further investigation to understand how potentially phototoxic intermediates are handled during chlorophyll biosynthesis oup.com.

Design and Characterization of Novel Pigment-Protein Assemblies Incorporating this compound

The function of chlorophylls (B1240455) is intrinsically linked to their association with specific proteins within pigment-protein complexes, such as those found in photosystems I and II oup.comnih.govbibliotekanauki.pl. The protein environment can significantly tune the absorption properties of chlorophylls researchgate.netacs.org. Designing and characterizing novel pigment-protein assemblies that efficiently incorporate this compound is a key area of future research. This involves understanding the structural interactions between this compound and its binding proteins in organisms like A. marina and using this knowledge to create synthetic or modified protein scaffolds that can bind this compound effectively researchgate.net. Studies have already shown that plant light-harvesting proteins can be engineered to bind far-red absorbing chlorophylls like this compound, leading to a red-shift in absorption and extending the light-harvesting range acs.org. Further research is needed to optimize these interactions and ensure efficient energy transfer within the photosynthetic complex.

Further Exploration of Ecological and Biogeochemical Roles in Diverse Environments

While initially thought to be restricted to specific niches, the detection of this compound and its degradation products in various marine and lake sediments suggests a more widespread distribution of this compound-producing organisms than previously assumed jamstec.go.jpresearchgate.net. These findings highlight the need for further exploration of the ecological roles of this compound-based photosynthesis in diverse aquatic and potentially terrestrial environments wikipedia.orgwikiwand.com. Understanding the contribution of this compound-based photosynthesis to primary production and carbon cycling in these ecosystems is crucial for accurate biogeochemical models and a comprehensive understanding of global photosynthetic processes jamstec.go.jpresearchgate.netfrontiersin.orgfrontiersin.org. Research will involve extensive sampling and analysis of pigments in various environments, coupled with the identification and characterization of the organisms responsible for this compound production.

Discovery and Characterization of Additional this compound-Producing Organisms

The discovery of Acaryochloris marina revolutionized our understanding of this compound-based photosynthesis. The detection of this compound in diverse environments suggests that other organisms capable of producing this pigment likely exist jamstec.go.jpresearchgate.net. Future research will focus on the targeted discovery and characterization of these additional this compound-producing organisms using culture-dependent and independent techniques pnas.org. Identifying new organisms will provide valuable insights into the evolutionary history and diversity of this compound-based photosynthesis and potentially reveal novel enzymes and mechanisms involved in its biosynthesis and utilization oup.com. The discovery of a free-living this compound-producing cyanobacterium from a hypersaline lake, distinct from the symbiotic A. marina, underscores the potential for finding Chl d producers in unexpected environments pnas.org.

常见问题

Q. How can researchers optimize solvent selection for Chlorophyll d spectral analysis in experimental designs?

this compound’s absorption spectra vary significantly with solvent properties like refractive index and dipole moment. For example, studies in 1,4-dioxane, petroleum ether, and acetone revealed distinct red absorption peaks (663–672 nm), emphasizing solvent polarity’s role. Methodologically, pre-testing solvents with varying polarities (e.g., chloroform vs. methanol) using UV-Vis spectrophotometry is critical. Reference solvents from prior studies (e.g., ethyl ether for peak sharpness) ensures reproducibility .

Q. What protocols ensure accurate quantification of this compound in mixed pigment extracts?

Use dimethylsulfoxide (DMSO) for pigment extraction to minimize degradation. Spectrophotometric quantification at 480, 649, and 665 nm with Wellburn (1994) equations distinguishes this compound from a/b. For higher precision, fluorometric methods (e.g., Welschmeyer’s protocol) reduce interference from pheopigments and Chlorophyll b, achieving <10% error even at 1:1 molar ratios .

Q. How should researchers address variability in this compound content across environmental samples?

Adopt randomized experimental designs with sufficient replicates (e.g., 20 seedlings/treatment). Variance analysis (ANOVA) and regression models (quadratic adjustments) help identify optimal conditions (e.g., irrigation depth for maximum chlorophyll content). Reporting R² values (e.g., 0.87–0.95 for irrigation studies) ensures transparency in data interpretation .

Advanced Research Questions

Q. How do biophysical mechanisms explain this compound’s fluorescence quenching under stress conditions?

this compound’s fluorescence is quenched via energy-dependent mechanisms (e.g., pH gradient dissipation in thylakoid membranes). Use pulse-amplitude modulation (PAM) fluorometry to measure photoinhibitory quenching (qI) and compare PSII/PSI emission ratios. Studies in Acaryochloris marina show this compound’s unique adaptation to far-red light, requiring modified quenching protocols (e.g., DCMU treatment to isolate PSII activity) .

Q. What experimental strategies resolve contradictions in this compound’s role in oxygenic vs. anoxygenic photosynthesis?

Contradictions arise from this compound’s dual function in far-red light absorption and potential cyclic electron flow. Employ isotopic labeling (¹⁴CO₂) to track carbon fixation pathways under varying light spectra (400–750 nm). Pair with redox titration to quantify plastoquinone reduction rates, clarifying its contribution to linear electron transport .

Q. How can metabolomics integrate this compound analysis into algal biorefinery studies?

Combine NMR/MS-based metabolomics with chlorophyll extraction (chloroform/methanol for polar compounds). For Nannochloropsis spp., solid-phase extraction columns (500 mg) optimize this compound recovery. Data processing via chemometric tools (e.g., PCA) links chlorophyll content to lipid/PUFA yields, enabling techno-economic analysis of integrated biorefineries .

Methodological and Data Analysis Challenges

Q. How to validate this compound’s stability in long-term storage for repeated experiments?

Conduct accelerated degradation studies (70°C for 20-minute intervals) with DMSO extracts. Monitor absorbance at 665 nm and compare to fresh samples. Stability thresholds (>90% retention after 6 months) should be established via Arrhenius modeling .

Q. What statistical approaches reconcile conflicting data on this compound’s response to abiotic stressors?

Apply meta-analysis to aggregate datasets (e.g., irrigation, salinity studies). Use mixed-effects models to account for covariates (light intensity, solvent type). For instance, irrigation depth studies showed quadratic responses (p < 0.05), but meta-regression may reveal hidden variables like soil micronutrients (e.g., Fe/Mn) .

Emerging Research Directions

Q. How can CRISPR-Cas9 editing elucidate this compound biosynthesis pathways in non-model organisms?

Target chlD and bchP genes in Acaryochloris to knockout this compound synthesis. Pair with HPLC-MS to track intermediate accumulation (e.g., protochlorophyllide). This approach can clarify evolutionary divergence from Chlorophyll a/b pathways .

Q. What advanced imaging techniques map this compound distribution in microbial mats?

Hyperspectral imaging (400–1000 nm) at 10 nm resolution visualizes spatial this compound gradients. Correlate with Raman microscopy to detect co-localized carotenoids, providing insights into photoprotective adaptations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。